molecular formula C8H9N2NaO2 B8051317 Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate CAS No. 2059941-69-2

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate

Cat. No.: B8051317
CAS No.: 2059941-69-2
M. Wt: 188.16 g/mol
InChI Key: IHJXHNQSXZGOKC-UHFFFAOYSA-M
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Description

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate: is a chemical compound with the molecular formula C8H9N2NaO2 and a molecular weight of 188.16 g/mol . It is a sodium salt derived from 2-(4,6-dimethylpyrimidin-2-yl)acetic acid, featuring a pyrimidinyl group substituted with methyl groups at positions 4 and 6.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 4,6-dimethylpyrimidin-2-yl chloride with sodium acetate in an appropriate solvent, such as ethanol or methanol, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions to achieve high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Various substituted pyrimidinyl compounds.

Scientific Research Applications

Chemistry: Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of antiviral and anticancer agents. Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism involves binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

  • Sodium 2-(4-methylpyrimidin-2-yl)acetate

  • Sodium 2-(5-methylpyrimidin-2-yl)acetate

  • Sodium 2-(6-methylpyrimidin-2-yl)acetate

Uniqueness: Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate is unique due to the presence of two methyl groups at positions 4 and 6 on the pyrimidinyl ring, which can influence its reactivity and biological activity compared to its mono-substituted counterparts.

Properties

IUPAC Name

sodium;2-(4,6-dimethylpyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.Na/c1-5-3-6(2)10-7(9-5)4-8(11)12;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJXHNQSXZGOKC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059941-69-2
Record name sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate
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